(3-Bromobenzyl)-diisopropylamine
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Overview
Description
(3-Bromobenzyl)-diisopropylamine is an organic compound that features a bromobenzyl group attached to a diisopropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromobenzyl)-diisopropylamine typically involves the reaction of 3-bromobenzyl bromide with diisopropylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(3-Bromobenzyl)-diisopropylamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: The bromine atom can be reduced to form the corresponding benzylamine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide in acetone or potassium carbonate in DMF.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as iodide or cyanide derivatives.
Oxidation: Amine oxides are the major products.
Reduction: The major product is the corresponding benzylamine.
Scientific Research Applications
(3-Bromobenzyl)-diisopropylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3-Bromobenzyl)-diisopropylamine involves its interaction with specific molecular targets. The bromobenzyl group can participate in various binding interactions, while the diisopropylamine moiety can interact with biological receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar structure but lacks the diisopropylamine moiety.
3-Bromobenzyl Bromide: Similar structure but without the diisopropylamine group.
Diisopropylamine: Lacks the bromobenzyl group.
Uniqueness
(3-Bromobenzyl)-diisopropylamine is unique due to the combination of the bromobenzyl and diisopropylamine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the individual components .
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-propan-2-ylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN/c1-10(2)15(11(3)4)9-12-6-5-7-13(14)8-12/h5-8,10-11H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXOEEYSZFQLMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC(=CC=C1)Br)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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